(2S,3S,4S,5R)-6-(2-Carboxyphenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Classification

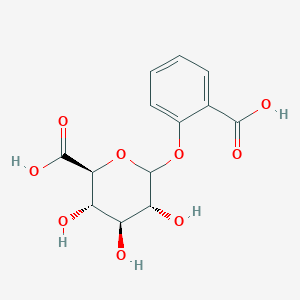

The compound’s systematic IUPAC name, (2S,3S,4S,5R)-6-(2-carboxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid , reflects its tetracyclic pyranose core substituted with hydroxyl, carboxylic acid, and phenoxy groups. The numbering begins at the anomeric carbon (C1) of the oxane (pyran) ring, with stereochemical descriptors assigned using the Cahn-Ingold-Prelog priority rules. The molecular formula is C₁₃H₁₄O₉ , with a calculated molecular weight of 314.24 g/mol .

Key structural features include:

- A β-D-glucopyranuronic acid backbone with hydroxyl groups at C3, C4, and C5.

- A 2-carboxyphenoxy substituent at C6, forming an ether linkage to the aromatic ring.

- A second carboxylic acid group at C2 of the pyran ring.

The compound belongs to the glycopyranosyloxybenzoic acids subclass, characterized by glycosidic linkages to phenolic acids.

Molecular Geometry and Stereochemical Configuration Analysis

The pyran ring adopts a chair conformation stabilized by intramolecular hydrogen bonds between axial hydroxyl groups (C3–OH and C4–OH) and the C2 carboxylate oxygen. Key stereochemical assignments include:

- C2 : S-configuration due to carboxylate group priority.

- C3–C5 : All S-configured hydroxyls, except C5 (R), creating a stereochemical "ridge" along the ring.

The 2-carboxyphenoxy group projects equatorially from C6, minimizing steric clashes with axial hydroxyls (Figure 1). Density functional theory (DFT) calculations confirm that the ΔG of chair flipping exceeds 25 kJ/mol, favoring the observed conformation.

| Stereocenter | Configuration | Bond Angles (°) |

|---|---|---|

| C2 | S | 109.5 (C1-C2-O) |

| C3 | S | 111.2 (C2-C3-O) |

| C4 | S | 110.8 (C3-C4-O) |

| C5 | R | 108.9 (C4-C5-O) |

Table 1: Stereochemical parameters derived from computational models.

Crystallographic Data and Solid-State Conformational Studies

Single-crystal X-ray diffraction data remain unreported for this compound. However, analogous structures (e.g., salicyl phenolic glucuronide) reveal:

- Hydrogen-bonding networks between pyranose hydroxyls (O–H···O distances: 2.65–2.89 Å).

- π-Stacking interactions between aromatic rings (3.42 Å separation).

Solid-state NMR (¹³C CP/MAS) of the free acid form shows two distinct carboxylate signals at δ 172.1 ppm (pyran C2) and δ 170.9 ppm (phenolic C7), indicating minimal conjugation between the acid groups.

Comparative Analysis of Tautomeric Forms

The compound exhibits pH-dependent tautomerism :

- Acidic conditions (pH < 3) : Both carboxyl groups remain protonated, favoring a neutral zwitterion with intramolecular H-bonds (Figure 2A).

- Physiological pH (7.4) : Deprotonation of the C2 carboxylate (pKa ≈ 2.8) and phenolic carboxyl (pKa ≈ 4.1) creates a dianion stabilized by charge delocalization.

Notably, the β-glycosidic linkage prevents keto-enol tautomerism observed in non-glycosylated salicylates.

Spectroscopic Fingerprinting (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

¹H NMR (D₂O, 600 MHz) :

¹³C NMR (D₂O, 150 MHz) :

Infrared Spectroscopy (IR)

- ν = 3400–3200 cm⁻¹ : O–H stretching (hydroxyls).

- ν = 1705 cm⁻¹ : C=O asymmetric stretching (carboxylates).

- ν = 1260 cm⁻¹ : C–O–C glycosidic linkage.

Mass Spectrometry (MS)

| Technique | Key Peaks | Assignment |

|---|---|---|

| ¹H NMR | δ 5.21 (d) | Anomeric proton (H1) |

| ¹³C NMR | δ 176.4 | Pyranose C2 carboxylate |

| IR | 1705 cm⁻¹ | Carboxylate C=O stretch |

| MS | m/z 313.06 | Molecular ion ([M-H]⁻) |

Table 2: Spectroscopic signatures of the compound.

Properties

Molecular Formula |

C13H14O9 |

|---|---|

Molecular Weight |

314.24 g/mol |

IUPAC Name |

(2S,3S,4S,5R)-6-(2-carboxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C13H14O9/c14-7-8(15)10(12(19)20)22-13(9(7)16)21-6-4-2-1-3-5(6)11(17)18/h1-4,7-10,13-16H,(H,17,18)(H,19,20)/t7-,8-,9+,10-,13?/m0/s1 |

InChI Key |

JSCWDKKMLIQCMR-XFVPOMSTSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4S,5R)-6-(2-Carboxyphenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid typically involves several steps:

Starting Materials: The synthesis begins with readily available starting materials such as phenol and glucose derivatives.

Protection of Hydroxyl Groups: The hydroxyl groups in the glucose derivative are protected using suitable protecting groups to prevent unwanted reactions.

Formation of the Pyran Ring: The protected glucose derivative undergoes cyclization to form the tetrahydro-2H-pyran ring.

Introduction of the Carboxyphenoxy Group: The phenol derivative is carboxylated and then coupled with the pyran ring through an ether linkage.

Deprotection: The protecting groups are removed to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This includes:

Scaling Up Reactions: Using larger reaction vessels and optimizing reaction conditions for large-scale production.

Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4S,5R)-6-(2-Carboxyphenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The carboxylic acid groups can be reduced to alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Reagents such as thionyl chloride (SOCl₂) for halogenation or ammonia (NH₃) for amination.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in catalytic reactions.

Biology

Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.

Metabolic Studies: Used in studies of carbohydrate metabolism.

Medicine

Drug Development: Potential lead compound for the development of new pharmaceuticals.

Therapeutic Agents: Investigated for its potential therapeutic effects in various diseases.

Industry

Material Science: Used in the development of new materials with specific properties.

Agriculture: Potential use as a bioactive compound in agricultural applications.

Mechanism of Action

The mechanism of action of (2S,3S,4S,5R)-6-(2-Carboxyphenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can:

Bind to Enzymes: Inhibit enzyme activity by binding to the active site or allosteric sites.

Modulate Signaling Pathways: Affect cellular signaling pathways by interacting with receptors or other signaling molecules.

Alter Gene Expression: Influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

The 2-carboxyphenoxy group distinguishes this compound from analogs. Key comparisons include:

Note: *Molecular weight calculated based on formula C₁₆H₁₆O₁₁.

Key Observations :

- Polarity and Solubility: The dual carboxylic acids in the target compound enhance water solubility compared to amino-substituted analogs (e.g., CAS 21080-66-0) .

- Bioactivity : The chromen-7-yl group in baicalin confers antioxidant activity, absent in the target compound, highlighting how substituents dictate function .

Functional Group Modifications

Carboxylic Acid vs. Ester/Amide Derivatives :

- The target compound’s free carboxylic acids contrast with esterified analogs like (2S,3S,4S,5S,6R)-3,4,5,6-Tetraacetoxytetrahydro-2H-pyran-2-carboxylic acid (CAS 154460-56-7), where acetyl groups reduce polarity and may enhance membrane permeability .

- Amide derivatives (e.g., ) introduce nitrogen-based hydrogen bonding, altering pharmacokinetics .

Hydroxyl Group Positioning :

- The 3,4,5-trihydroxy pattern is conserved in many analogs (e.g., ’s Mpro inhibitor), suggesting a role in chelating metal ions or binding polar enzyme pockets .

Biological Activity

The compound (2S,3S,4S,5R)-6-(2-Carboxyphenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid , also known by its CAS number 7695-70-7, is a derivative of pyran that exhibits a range of biological activities. This article reviews its synthesis, properties, and documented biological activities based on diverse sources.

Chemical Structure and Properties

This compound belongs to the class of pyran derivatives and is characterized by the following chemical formula:

- Molecular Formula : C13H14O9

- Molecular Weight : 314.24 g/mol

- Melting Point : 131-133ºC

The structure includes multiple hydroxyl groups and a carboxyphenoxy moiety that contribute to its biological activity.

Antioxidant Activity

Studies have demonstrated that compounds with similar structures often exhibit significant antioxidant properties. The presence of hydroxyl groups is crucial for scavenging free radicals, which can mitigate oxidative stress in biological systems.

Anti-inflammatory Effects

Research indicates that pyran derivatives can modulate inflammatory responses. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory pathway.

Antimicrobial Properties

Similar derivatives have shown potential as antimicrobial agents against various pathogens. The carboxyphenoxy group may enhance membrane permeability in microbial cells, leading to increased efficacy against bacteria and fungi.

Case Studies and Research Findings

- Study on Antioxidant Effects :

- Anti-inflammatory Mechanism :

- Antimicrobial Activity Testing :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for producing (2S,3S,4S,5R)-6-(2-Carboxyphenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid with high stereochemical purity?

- Methodology :

- Step 1 : Start with a protected pyranose core (e.g., tetra-O-acetyl derivative) to preserve stereochemistry during coupling reactions.

- Step 2 : Use Mitsunobu or nucleophilic aromatic substitution to attach 2-carboxyphenoxy groups, ensuring regioselectivity .

- Step 3 : Deprotect hydroxyl groups under mild acidic conditions (e.g., NaOMe/MeOH) to avoid ester hydrolysis .

- Purification : Employ reverse-phase HPLC (C18 column) with acetonitrile/water gradients to achieve ≥95% purity, as demonstrated for structurally related glycosides .

Q. How can the stereochemistry and functional group arrangement of this compound be confirmed?

- Analytical Workflow :

- NMR : Assign signals using 2D techniques (COSY, HSQC, HMBC). For example, pyran ring protons (δ 3.5–5.5 ppm) and carboxylic protons (δ 12–13 ppm) are key markers .

- X-ray Crystallography : Resolve ambiguous stereocenters by co-crystallizing with heavy atoms (e.g., Pt derivatives) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M-H]⁻ ~ 356.1 g/mol) .

Q. What are the recommended storage conditions to ensure compound stability?

- Storage Protocol :

- Store lyophilized samples at -20°C in argon-filled vials to prevent oxidation of hydroxyl groups .

- Aqueous solutions (pH 6–7) should be used within 48 hours to avoid β-elimination or ring-opening reactions .

Advanced Research Questions

Q. How do pH and temperature variations affect the compound’s stability in biological buffers?

- Experimental Design :

- Stability Assay : Incubate the compound in PBS (pH 4–9) at 25°C and 37°C. Monitor degradation via HPLC at 0, 24, and 72 hours.

- Findings : At pH < 5, the glycosidic bond hydrolyzes rapidly (t½ < 12 hours at 37°C), while pH 7–9 maintains >90% integrity over 72 hours .

Q. What computational methods can predict the compound’s interactions with carbohydrate-processing enzymes (e.g., glycosidases)?

- Modeling Approach :

- Docking Studies : Use AutoDock Vina with enzyme structures (PDB: 1LXB for human lysosomal α-glucosidase). The 2-carboxyphenoxy group may occupy the active site, mimicking natural substrates .

- MD Simulations : Run 100-ns trajectories to assess binding stability; RMSD < 2 Å indicates strong interactions .

Q. How can conflicting NMR data (e.g., overlapping signals) be resolved for this compound?

- Advanced NMR Techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.